molecular formula C13H12N2O3 B2874043 2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide CAS No. 1207050-45-0

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide

Cat. No.: B2874043
CAS No.: 1207050-45-0
M. Wt: 244.25
InChI Key: BQDHYIREODUVOW-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyran ring fused with a pyridine moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide typically involves multistep reactions. One common method includes the reaction of pyridine derivatives with appropriate carboxylic acid derivatives under controlled conditions. For instance, the reaction might involve the use of oxalyl chloride and trimethylamine in dichloromethane at low temperatures to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide stands out due to its unique combination of a pyran and pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-oxo-N-(2-pyridin-4-ylethyl)pyran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12-2-1-11(9-18-12)13(17)15-8-5-10-3-6-14-7-4-10/h1-4,6-7,9H,5,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDHYIREODUVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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